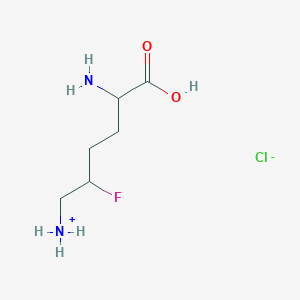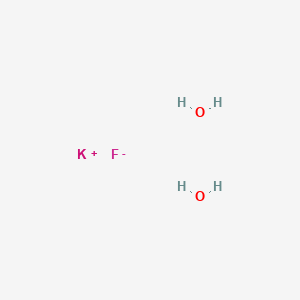
potassium;trifluoro-(2-formylphenyl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “potassium;trifluoro-(2-formylphenyl)boranuide” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of the compound involves specific synthetic routes and reaction conditions. These methods typically require the use of hazardous chemicals, and appropriate personal protective equipment should be used. The synthetic routes may involve multiple steps, including the use of reagents such as concentrated acids and bases, and the application of heat to facilitate the reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated equipment. The process may include the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production methods are designed to be efficient and cost-effective, while also minimizing the environmental impact .
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical nature of the compound and the conditions under which they are carried out .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may involve the use of solvents, catalysts, and specific temperatures to optimize the reaction rates and yields .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds .
Scientific Research Applications
The compound has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. These interactions may include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and functions. The exact mechanism of action depends on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to potassium;trifluoro-(2-formylphenyl)boranuide can be identified based on their chemical structure and properties. These compounds may share similar functional groups and reactivity patterns .
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
potassium;trifluoro-(2-formylphenyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF3O.K/c9-8(10,11)7-4-2-1-3-6(7)5-12;/h1-5H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOXEDSLHPSNSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1C=O)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC=CC=C1C=O)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF3KO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-Fluoro-3-(trifluoromethyl)anilino]azanium;chloride](/img/structure/B7768363.png)

![[4-Chloro-2-(trifluoromethyl)anilino]azanium;chloride](/img/structure/B7768370.png)
![[4-Chloro-3-(trifluoromethyl)anilino]azanium;chloride](/img/structure/B7768373.png)


![[[5-chloro-3-(trifluoromethyl)pyridin-2-yl]-methyl-λ4-sulfanylidene]azanium;2,4,6-trimethylbenzenesulfonate](/img/structure/B7768385.png)


![1-(2,3-dichlorophenyl)-2-[4-oxo-6-(trifluoromethyl)-1H-pyrimidin-2-yl]guanidine](/img/structure/B7768420.png)

![4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B7768434.png)


